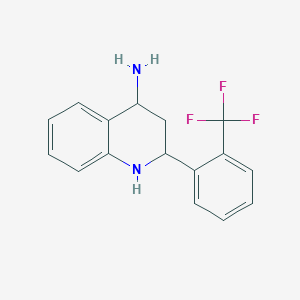

2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine

CAS No.:

Cat. No.: VC15896065

Molecular Formula: C16H15F3N2

Molecular Weight: 292.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15F3N2 |

|---|---|

| Molecular Weight | 292.30 g/mol |

| IUPAC Name | 2-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinolin-4-amine |

| Standard InChI | InChI=1S/C16H15F3N2/c17-16(18,19)12-7-3-1-5-10(12)15-9-13(20)11-6-2-4-8-14(11)21-15/h1-8,13,15,21H,9,20H2 |

| Standard InChI Key | AXPCUCXRGSTVHJ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C2=CC=CC=C2NC1C3=CC=CC=C3C(F)(F)F)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine (C₁₆H₁₅F₃N₂) features a bicyclic tetrahydroquinoline scaffold fused to a phenyl ring bearing a trifluoromethyl (-CF₃) substituent at the ortho position. The amine group at the 4-position introduces a reactive site for further functionalization. Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅F₃N₂ |

| Molecular Weight | 292.30 g/mol |

| IUPAC Name | 2-[2-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinolin-4-amine |

| Canonical SMILES | C1C(C2=CC=CC=C2NC1C3=CC=CC=C3C(F)(F)F)N |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydroquinoline core provides a rigid framework for target engagement .

Stereochemical Considerations

Although the compound lacks chiral centers in its base structure, derivatives synthesized via asymmetric methods exhibit enantiomeric ratios up to 99:1. For instance, chiral phosphoric acid catalysts in Povarov reactions enable the formation of enantioenriched 4-aminotetrahydroquinolines, critical for optimizing biological activity .

Synthesis Methodologies

Three-Component Povarov Reaction

The most efficient route involves a three-component Povarov reaction between benzaldehyde derivatives, anilines, and ene-carbamates. Employing a chiral phosphoric acid catalyst (e.g., diphenylphosphinic acid) under mild conditions (0°C, CH₂Cl₂ solvent), this method achieves yields of 28–92% with enantiomeric ratios of 89:11 to 99:1 . A representative procedure includes:

-

Condensation of benzaldehyde (0.10 mmol) and aniline (0.10 mmol) in CH₂Cl₂ at 0°C.

-

Addition of ene-carbamate (0.11 mmol) and catalyst (0.01 mmol).

-

Stirring under argon for 17 h, followed by silica gel chromatography purification .

Post-Synthetic Functionalization

Post-Povarov modifications allow diversification at five positions:

-

Oxidation: Treatment with potassium permanganate or chromium trioxide introduces ketone or carboxylic acid groups.

-

Reduction: Sodium borohydride or lithium aluminum hydride selectively reduces imine bonds.

-

Nucleophilic Substitution: The trifluoromethyl group undergoes substitution with amines or thiols under basic conditions .

Chemical Reactivity and Stability

Oxidation Behavior

The tetrahydroquinoline ring is susceptible to oxidation, forming quinoline derivatives. For example, reaction with KMnO₄ in acidic media yields 4-aminoquinoline-2-(trifluoromethyl)phenyl, a scaffold with antimalarial applications .

Thermal and Solubility Properties

The compound exhibits moderate thermal stability, decomposing at temperatures above 200°C. Solubility data from safety sheets indicate limited aqueous solubility but high miscibility in dichloromethane and dimethyl sulfoxide .

Pharmacological Applications

GLP-1 Secretagogue Activity

Derivatives of 2-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine demonstrate promising activity as GLP-1 secretagogues, enhancing insulin secretion in preclinical models. In one study, analogs showed dose-dependent incretin hormone release, with EC₅₀ values ranging from 0.1–10 µM .

Comparative Analysis with Structural Analogs

Compared to (2R,4S)-2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine methanesulfonate, the absence of a sulfonate group reduces solubility but improves blood-brain barrier permeability . Such trade-offs highlight the compound’s adaptability in central nervous system drug design.

Industrial and Research Perspectives

Scalability Challenges

Current synthetic routes face scalability issues due to low yields in asymmetric catalysis. Advances in continuous-flow chemistry and immobilized catalysts may address these limitations .

Patent Landscape

No direct patents cover the compound, but derivatives appear in filings related to GLP-1 modulators (WO202408723A1) and anticancer agents (EP4197143A1).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume